N-[2-(2-chloro-4-methoxyphenyl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide
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Overview
Description
Reagents: 4-(hydroxymethyl)piperidine, carboxylic acid derivative
Conditions: Amide coupling reagents, room temperature
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chloro-4-methoxyphenyl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the substituted phenyl ethylamine. This is followed by the formation of the piperidine ring and the introduction of the carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
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Step 1: Preparation of 2-(2-chloro-4-methoxyphenyl)ethylamine
Reagents: 2-chloro-4-methoxybenzaldehyde, ethylamine
Conditions: Acidic or basic medium, reflux
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Step 2: Formation of the Piperidine Ring
Reagents: 2-(2-chloro-4-methoxyphenyl)ethylamine, formaldehyde, hydrogen
Conditions: Catalytic hydrogenation, elevated temperature and pressure
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chloro-4-methoxyphenyl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid.
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide
Conditions: Acidic or basic medium, elevated temperature
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Reduction: : The carboxamide group can be reduced to an amine.
Reagents: Reducing agents like lithium aluminum hydride or borane
Conditions: Anhydrous conditions, room temperature
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Substitution: : The chloro group can be substituted with various nucleophiles.
Reagents: Nucleophiles like amines, thiols, or alkoxides
Conditions: Solvent like dimethylformamide, elevated temperature
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(2-chloro-4-methoxyphenyl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chloro-4-methoxyphenyl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenyl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide
- N-[2-(4-methoxyphenyl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide
- N-[2-(2-chloro-4-methylphenyl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide
Uniqueness
N-[2-(2-chloro-4-methoxyphenyl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide is unique due to the specific combination of its functional groups and the spatial arrangement of its atoms. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-(2-chloro-4-methoxyphenyl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3/c1-22-14-3-2-13(15(17)10-14)4-7-18-16(21)19-8-5-12(11-20)6-9-19/h2-3,10,12,20H,4-9,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXDBLIVURZEBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCNC(=O)N2CCC(CC2)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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